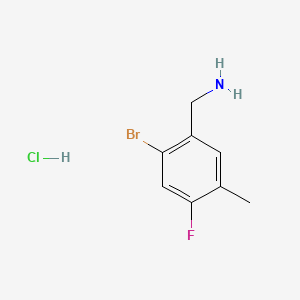

1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride

Description

1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride is a halogenated aromatic amine salt with a molecular formula of C₈H₁₀BrClFN (calculated based on structural analysis) . It features a benzylamine backbone substituted with bromine (Br) at position 2, fluorine (F) at position 4, and a methyl (Me) group at position 5 of the phenyl ring. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for synthetic and pharmacological applications. Key identifiers include the CAS number EN300-28336804 (hydrochloride form) and EN300-28338158 (free base) .

Properties

Molecular Formula |

C8H10BrClFN |

|---|---|

Molecular Weight |

254.53 g/mol |

IUPAC Name |

(2-bromo-4-fluoro-5-methylphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H9BrFN.ClH/c1-5-2-6(4-11)7(9)3-8(5)10;/h2-3H,4,11H2,1H3;1H |

InChI Key |

WNGAUFUCQMKSGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Aromatic Core with Halogen and Methyl Substitutions

The aromatic substitution pattern (2-bromo, 4-fluoro, 5-methyl) is achieved through selective halogenation and fluorination of methyl-substituted aniline derivatives or their protected forms.

Acetylation and Bromination of 4-Fluoroaniline:

A common route involves acetylating 4-fluoroaniline to protect the amine group, followed by bromination under controlled conditions to yield 2-bromo-4-fluoroacetanilide. The bromination uses hydrobromic acid with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite, maintaining low temperatures (30–60 °C) to suppress polybromination and maximize yield (up to ~96%).Reduction and Deprotection:

Subsequent hydrolysis of the acetanilide restores the free amine, yielding 2-bromo-5-fluoroaniline derivatives which serve as key intermediates.

Formation of Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid, improving the compound’s crystallinity, stability, and ease of handling. This step is typically performed by dissolving the amine in an organic solvent or water and adding HCl gas or aqueous HCl solution, followed by crystallization.

Representative Synthetic Route Example

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acetylation of 4-fluoroaniline | Acetic anhydride or acetyl chloride, solvent | >90 | Protects amine for selective bromination |

| 2 | Bromination of 4-fluoroacetanilide | Hydrobromic acid + H2O2, 30-60 °C | ~96 | Selective monobromination at ortho position |

| 3 | Hydrolysis of acetanilide | Acid or base hydrolysis | >90 | Regenerates free amine |

| 4 | Formylation to benzaldehyde | Vilsmeier-Haack or other formylation | Variable | Introduces aldehyde for reductive amination |

| 5 | Reductive amination | Borane-dimethyl sulfide complex, THF, 0-45 °C | ~80 | Converts aldehyde to benzylamine |

| 6 | Salt formation | HCl in solvent | Quantitative | Yields hydrochloride salt |

Analytical and Purification Considerations

- Purity: High purity is essential for pharmaceutical intermediates; methods such as column chromatography, recrystallization from mixed solvents (e.g., methyl tert-butyl ether and toluene), and drying under reduced pressure are employed.

- Characterization: Typical characterization includes melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Comparative Analysis of Preparation Methods

| Method Aspect | Reductive Amination of Aldehyde | Reduction of Nitro Intermediate | Direct Amination |

|---|---|---|---|

| Starting Material Availability | Benzaldehyde derivatives readily available | Nitro compounds accessible via nitration | Less common |

| Reaction Complexity | Moderate, requires careful control of reducing agent | Requires catalytic hydrogenation or strong reductants | Often low yield |

| Yield | High (~80%) | Moderate to high | Variable |

| Purity | High, fewer side products | Possible impurities from reduction | Often requires extensive purification |

| Scalability | Good, used industrially | Good, but requires hydrogenation setup | Limited |

Summary of Research Findings

- The most efficient and industrially viable synthesis of 1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride involves initial selective bromination of protected fluoroaniline derivatives, followed by formylation and reductive amination.

- Use of hydrobromic acid with oxidizing agents for bromination minimizes polybromination and increases yield.

- Borane-based reducing agents provide effective reductive amination conditions with good regioselectivity and yields.

- Conversion to hydrochloride salt improves handling and stability of the final product.

- The synthetic sequence avoids isomer formation and excessive purification steps, enhancing industrial applicability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.

Reduction: The aromatic ring can undergo hydrogenation to form cyclohexyl derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

Major Products:

Substitution: Formation of 1-(2-hydroxy-4-fluoro-5-methylphenyl)methanamine.

Oxidation: Formation of 1-(2-bromo-4-fluoro-5-methylphenyl)imine.

Reduction: Formation of 1-(2-bromo-4-fluoro-5-methylcyclohexyl)methanamine.

Scientific Research Applications

1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It can bind to enzymes or receptors, altering their activity.

Pathways Involved: The compound may modulate signaling pathways by inhibiting or activating key proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Similarity Score | Key Differences |

|---|---|---|---|---|---|---|

| 1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride | 2-Br, 4-F, 5-Me | C₈H₁₀BrClFN | 254.35 (calculated) | EN300-28336804 | — | Reference compound |

| (4-Bromo-2-methylphenyl)methanamine hydrochloride | 4-Br, 2-Me | C₈H₁₁BrClN | 236.35 (calculated) | 10269-01-9 | 0.94 | Br at position 4; lacks F |

| N-Methyl-4-bromobenzylamine Hydrochloride | 4-Br, N-Me | C₈H₁₁BrClN | 236.35 (calculated) | 376646-62-7 | 0.92 | N-methylation; Br at position 4 |

| 1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride | 2-F, 3-F, 5-I | C₇H₇ClF₂IN | 305.49 | EN300-28336506 | — | Di-F and I substituents |

(4-Bromo-2-methylphenyl)methanamine Hydrochloride

- Substituent Effects: The bromine at position 4 (para to the amine) and methyl at position 2 create distinct electronic effects compared to the target compound.

- Applications : Likely used in Suzuki-Miyaura cross-coupling reactions due to bromine’s reactivity, but lacks fluorine’s bioisosteric advantages .

N-Methyl-4-bromobenzylamine Hydrochloride

1-(2,3-Difluoro-5-iodophenyl)methanamine Hydrochloride

- Halogen Diversity : Iodine’s larger atomic radius and polarizability make this compound suitable for radiolabeling or heavy-atom derivatization, unlike the target’s bromine .

Physicochemical and Reactivity Comparisons

Solubility and Stability

- The target compound’s hydrochloride salt improves water solubility compared to its free base. Fluorine’s electronegativity enhances metabolic stability relative to non-fluorinated analogs like (4-Bromo-2-methylphenyl)methanamine hydrochloride .

- The di-fluoro-iodo analog (EN300-28336506) has higher molecular weight (305.49 g/mol) and lower solubility in non-polar solvents due to iodine’s polarizability .

Implications of Structural Variations

- Pharmacological Potential: Fluorine in the target compound may improve bioavailability and resistance to oxidative metabolism compared to analogs lacking F .

- Synthetic Utility : The ortho-bromo and para-fluoro arrangement offers unique steric and electronic profiles for designing kinase inhibitors or GPCR-targeted molecules.

Biological Activity

1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H10BrClF

- Molecular Weight : 267.54 g/mol

- Functional Groups : The compound features a bromine atom, a fluorine atom, and a methyl group on the phenyl ring, along with a methanamine group. The hydrochloride form enhances its solubility in water, making it suitable for various applications in scientific research.

The biological activity of 1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride is attributed to its ability to interact with specific molecular targets. The presence of halogen atoms (bromine and fluorine) can enhance the compound's binding affinity to various enzymes or receptors, potentially modulating their activity. This interaction may lead to the inhibition or activation of biological processes through the formation of stable complexes with target molecules.

Antimicrobial Properties

Research indicates that 1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These results suggest that the compound may be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it can inhibit cell proliferation in various cancer cell lines, although more detailed studies are necessary to elucidate its mechanism of action and efficacy in vivo.

Case Studies and Research Findings

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the effectiveness of several derivatives of halogenated phenylmethanamines, including 1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride. The study found that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .

- Anticancer Research : A recent investigation into the anticancer properties of similar compounds revealed that modifications in the aromatic ring structure could significantly alter biological activity. This suggests that further structural optimization of 1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride could enhance its therapeutic potential against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.